1-(2,4-Dimethylbenzoyl)piperidin-3-amine
Description
1-(2,4-Dimethylbenzoyl)piperidin-3-amine is a piperidine derivative featuring a 2,4-dimethylbenzoyl moiety at the 1-position and an amine group at the 3-position of the piperidine ring. This compound is cataloged under CAS 1147739-20-5 (EN300-21682227) with a molecular formula of C22H29N3O2 and a molecular weight of 367.50 g/mol . Its structural uniqueness lies in the combination of the lipophilic 2,4-dimethylbenzoyl group and the polar amine, which may influence receptor binding, solubility, and pharmacokinetic properties.
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-6-13(11(2)8-10)14(17)16-7-3-4-12(15)9-16/h5-6,8,12H,3-4,7,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGFKDUZPNQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine typically involves the reaction of 2,4-dimethylbenzoyl chloride with piperidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylbenzoyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(2,4-Dimethylbenzoyl)piperidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperidine Ring
Benzoyl vs. Alkyl/Arylalkyl Substituents
- 1-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride (CAS 1158786-91-4): Replaces the 2,4-dimethylbenzoyl group with a 2-fluorobenzyl moiety. Molecular formula: C13H18Cl2FN2 (MW: 295.21 g/mol).
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride (CAS 1353980-07-0):
Halogenated Analogues
- Chlorine atoms increase molecular weight (MW: ~320–340 g/mol) and may enhance receptor affinity through halogen bonding .
Pharmacological and Pharmacokinetic Differences
- Brain Uptake Studies: In PET imaging studies, analogues like (2S,3S)-N-(1-(2-[1-11C]ethoxy-5-(3-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)phenyl)ethyl)-2-phenylpiperidin-3-amine (Compound I) demonstrated higher brain uptake in guinea pigs and rhesus monkeys compared to non-radioactive derivatives. This suggests that ethoxy and trifluoromethyl groups enhance CNS penetration . By contrast, the 2,4-dimethylbenzoyl group in 1-(2,4-Dimethylbenzoyl)piperidin-3-amine may limit brain uptake due to increased molecular weight and steric hindrance.
- Receptor Affinity: Compounds such as 5-{{1-[2-(1-Benzofuran-2-yl)ethyl]piperidin-4-yl}oxy}-N-methyl-N-propylpentan-1-amine (Compound 1b) exhibit histamine H3 receptor antagonism (Ki < 100 nM), attributed to the flexible 3-aminopropyloxy chain. The rigid dimethylbenzoyl group in the target compound may favor different receptor interactions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| This compound | C22H29N3O2 | 367.50 | 2,4-Dimethylbenzoyl, amine | ~3.5 |
| 1-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride | C13H18Cl2FN2 | 295.21 | 2-Fluorobenzyl, dihydrochloride | ~2.8 |
| 1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride | C14H23ClN2O | 270.80 | 4-Methoxybenzyl, N-methyl | ~2.0 |
| [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol | C13H17Cl2NO | 298.19 | Dichlorobenzyl, hydroxymethyl | ~3.2 |
*LogP values estimated using fragment-based methods.
Key Research Findings
Metabolic Stability :
- Piperidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show slower hepatic clearance, while dimethylbenzoyl analogues may undergo faster oxidative metabolism .
Toxicity Profiles: Halogenated derivatives (e.g., dichlorobenzyl) may pose higher toxicity risks due to reactive metabolite formation, whereas dimethylbenzoyl compounds are generally classified as non-hazardous .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
